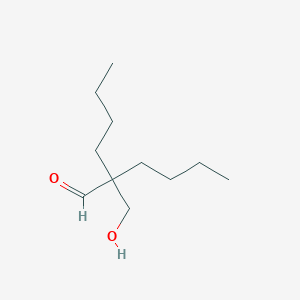
2-Butyl-2-(hydroxymethyl)hexanal
Übersicht
Beschreibung
2-Butyl-2-(hydroxymethyl)hexanal is a useful research compound. Its molecular formula is C11H22O2 and its molecular weight is 186.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
1. Intermediate in Organic Synthesis
2-Butyl-2-(hydroxymethyl)hexanal serves as an important intermediate in the synthesis of various organic compounds. It can be utilized in the production of polyols, which are essential for creating polyurethanes and other polymers. The compound can undergo further transformations, such as oxidation and reduction, to yield other valuable chemicals.
Case Study: Synthesis of Polyols
A study demonstrated the synthesis of this compound as a precursor for polyols used in polyurethane manufacturing. The process involved a multi-step reaction sequence that included aldol condensation followed by hydrogenation, showcasing the compound's versatility in producing high-performance materials .
Pharmaceutical Applications
2. Potential Therapeutic Uses
Recent research indicates that derivatives of this compound may exhibit biological activities, making them candidates for pharmaceutical applications. For instance, compounds derived from this structure have been explored for their potential as acetylcholinesterase inhibitors, which are relevant in treating neurodegenerative diseases like Alzheimer's.
Case Study: Biological Evaluation
In a biological evaluation study, derivatives of this compound were synthesized and tested for their inhibitory effects on acetylcholinesterase. One derivative showed significant activity with an IC50 value of 2.7 µM, indicating its potential as a therapeutic agent .
4. Production of Specialty Chemicals
Another significant application of this compound is in the production of specialty chemicals used in various industrial processes. Its role as a building block for more complex molecules highlights its importance in synthetic chemistry.
Case Study: Production Process
A patented process outlines the continuous production of this compound through the reaction of 2-ethylhexanal with formaldehyde using specific catalysts. This method improves yield and efficiency, making it economically viable for large-scale production .
Eigenschaften
Molekularformel |
C11H22O2 |
|---|---|
Molekulargewicht |
186.29 g/mol |
IUPAC-Name |
2-butyl-2-(hydroxymethyl)hexanal |
InChI |
InChI=1S/C11H22O2/c1-3-5-7-11(9-12,10-13)8-6-4-2/h9,13H,3-8,10H2,1-2H3 |
InChI-Schlüssel |
FZUPLNMJHOWMKW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CCCC)(CO)C=O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














